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Introduction
AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas

receptor.[1][2] It mimics the beneficial effects of Ang-(1-7), which often counteract the

detrimental actions of Angiotensin II (Ang II).[3][4] The Ang-(1-7)/Mas receptor axis is a key

component of the renin-angiotensin system (RAS), playing a protective role in various

physiological and pathophysiological processes.[3][4] AVE 0991 has demonstrated therapeutic

potential in a range of preclinical models, including cardiovascular diseases, inflammation, and

neurological disorders, primarily through its anti-inflammatory, antioxidant, and vasodilatory

properties.[3][5][6]

This document provides a comprehensive overview of the standard experimental protocols for

the in vivo use of AVE 0991, including detailed methodologies, dosage information, and a

summary of its signaling pathways.

Signaling Pathway of AVE 0991
AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G protein-coupled

receptor.[7] This activation initiates a signaling cascade that often opposes the signaling

initiated by Ang II binding to its AT1 receptor. Key downstream effects of AVE 0991/Mas

receptor activation include the stimulation of endothelial nitric oxide synthase (eNOS), leading

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15572711?utm_src=pdf-interest
https://www.targetmol.com/compound/ave%200991
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2021.624387/full
https://www.mdpi.com/1422-0067/26/12/5784
https://www.ahajournals.org/doi/full/10.1161/01.hyp.0000141438.64887.42?doi=10.1161/01.HYP.0000141438.64887.42
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to nitric oxide (NO) release and subsequent vasodilation.[8] Additionally, it has been shown to

modulate the p38 MAPK signaling pathway.[9]
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Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols
The administration of AVE 0991 in vivo can be achieved through various routes, with the choice

of method depending on the specific experimental design, target organ, and desired duration of

action.
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Caption: General experimental workflow for in vivo studies with AVE 0991.

Preparation of AVE 0991 Solution
Proper dissolution of AVE 0991 is critical for accurate dosing. The choice of vehicle depends on

the administration route.
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Vehicle Administration Route(s) Reference

10% DMSO in Corn Oil Intranasal [5]

Polyethylene Glycol 400 and

Sterile Water
Osmotic Mini-pumps [8]

0.9% NaCl Oral Gavage [1][10]

10% DMSO Intraperitoneal [11][12]

Saline Subcutaneous [13]

30% Cyclodextrin Osmotic Mini-pumps [14]

Note: For intraperitoneal injections, a stock solution in a solvent like DMSO is often prepared

first and then diluted to the final concentration with saline or another aqueous buffer to

minimize solvent toxicity.[11][12] It is recommended to prepare working solutions fresh daily.

[10]

Quantitative Data Summary
The following tables summarize the dosages and administration routes of AVE 0991 used in

various in vivo studies.

Rodent Models
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Animal
Model

Disease/
Condition
Studied

Dosage
Administr
ation
Route

Duration
Key
Findings

Referenc
e(s)

Aged Rats

Postoperati

ve Delayed

Neurocogni

tive

Recovery

0.9 mg/kg Intranasal

Single

dose post-

surgery

Attenuated

neuroinfla

mmation

and

restored

blood-brain

barrier

integrity.

[5]

Rats

(Cirrhotic)

Liver

Cirrhosis

1 mg/kg

(acute) or

28 µg/kg/h

(chronic)

Intravenou

s (acute) or

Osmotic

mini-pump

(chronic)

Single

dose

(acute) or 2

weeks

(chronic)

Reduced

portal

pressure

without

systemic

hemodyna

mic effects.

[8]

BALB/c

Mice

Chronic

Allergic

Lung

Inflammati

on

(Asthma)

1

mg/kg/day

Subcutane

ous

During

challenge

period (4

weeks)

Attenuated

pulmonary

remodeling

and

inflammatio

n.

[13]

Mice Colitis

1, 20, 40

mg/kg

(prophylact

ic) or 30-40

mg/kg

(treatment)

Intraperiton

eal
Daily

Reduced

colitis

severity.

[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2021.624387/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4583473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://www.mdpi.com/1422-0067/26/12/5784
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wistar

Rats

Normotensi

ve
1 mg/kg

Oral

Gavage
7 days

No

significant

adverse

effects

noted.

[1][10]

Sprague-

Dawley

Rats

Myocardial

Infarction

Not

specified

Not

specified
4 weeks

Attenuated

cardiac

hypertroph

y and

improved

cardiac

function.

[3]

Male Mice
Cerebral

Ischemia

10 or 20

mg/kg

Intraperiton

eal

Two doses

(at

reperfusion

and 4h

post-

stroke)

Did not

provide

neuroprote

ction in this

model.

[11][12]

C57BL/6

Mice

Water

Diuresis

0.58

nmol/g

Intraperiton

eal

Single

dose

Produced

an

antidiuretic

effect.

[7]

Obese

Zucker

Rats

Obesity/Me

tabolic

Syndrome

0.5

mg/kg/day

Osmotic

Mini-

pumps

2 weeks

Improved

glucose

tolerance

and insulin

signaling in

skeletal

muscle.

[14]

Apolipoprot

ein E

knockout

Mice

Ang II-

induced

Abdominal

Aortic

Aneurysm

0.58 or

1.16

µmol/kg/da

y

Mixed with

diet

Not

specified

Dose-

dependentl

y inhibited

aneurysm

formation.

[15][16]
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Detailed Methodologies for Key Experiments
Intranasal Administration for Neuroprotection

Animal Model: Aged rats.[5]

Objective: To assess the neuroprotective effects of AVE 0991 on postoperative delayed

neurocognitive recovery.[5]

Protocol:

Anesthetize rats (e.g., with 2.0-2.5% sevoflurane) and place them in a supine position.[5]

Prepare a solution of 0.9 mg/kg AVE 0991 in 10% DMSO dissolved in corn oil.[5]

Administer a total volume of 36 µl intranasally, by introducing 6 µl alternately into the left

and right nostril every 5 minutes for 30 minutes.[5]

The administration is performed immediately after surgery.[5]

Chronic Subcutaneous Administration for Asthma
Animal Model: BALB/c mice with ovalbumin (OVA)-induced chronic allergic lung

inflammation.[13]

Objective: To investigate the effect of AVE 0991 on pulmonary remodeling.[13]

Protocol:

Dissolve AVE 0991 in saline.[13]

Administer AVE 0991 at a dose of 1 mg/kg/day via subcutaneous injection.[13]

Treatment is given daily during the 4-week OVA challenge period.[13]

A control group receives subcutaneous injections of saline.[13]

Intraperitoneal Administration for Colitis
Animal Model: Mice with DSS-induced colitis.[6]
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Objective: To evaluate the anti-inflammatory effects of AVE 0991 in a model of inflammatory

bowel disease.[6]

Protocol (Prophylactic):

Administer AVE 0991 daily via intraperitoneal injection at doses of 1, 20, or 40 mg/kg.[6]

Begin treatment concurrently with the induction of colitis.[6]

Protocol (Therapeutic):

Induce colitis.[6]

Begin daily intraperitoneal administration of AVE 0991 at 30-40 mg/kg after the onset of

disease symptoms.[6]

Chronic Administration via Osmotic Mini-pumps for
Metabolic Studies

Animal Model: Obese Zucker rats.[14]

Objective: To evaluate the effect of AVE 0991 on glucose metabolism.[14]

Protocol:

Dissolve AVE 0991 in a 30% cyclodextrin solution to a concentration that delivers 0.5

mg/kg/day.[14]

Fill osmotic mini-pumps with the AVE 0991 solution.[14]

Surgically implant the mini-pumps (e.g., subcutaneously or intraperitoneally) for

continuous drug delivery over a period of two weeks.[8][14]

Conclusion
AVE 0991 is a versatile pharmacological tool for investigating the protective arm of the renin-

angiotensin system in vivo. The choice of animal model, administration route, and dosage

should be carefully considered based on the specific research question. The protocols and data
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summarized in this document provide a valuable resource for designing and conducting robust

in vivo experiments with this promising Mas receptor agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AVE 0991 | TargetMol [targetmol.com]

2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. scielo.br [scielo.br]

4. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in
normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed
Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring
Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

6. mdpi.com [mdpi.com]

7. ahajournals.org [ahajournals.org]

8. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver
Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

9. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth
Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38
MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

10. medchemexpress.com [medchemexpress.com]

11. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo -
PMC [pmc.ncbi.nlm.nih.gov]

12. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo |
PLOS One [journals.plos.org]

13. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary
remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15572711?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/ave%200991
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2021.624387/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2021.624387/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2021.624387/full
https://www.mdpi.com/1422-0067/26/12/5784
https://www.ahajournals.org/doi/full/10.1161/01.hyp.0000141438.64887.42?doi=10.1161/01.HYP.0000141438.64887.42
https://pmc.ncbi.nlm.nih.gov/articles/PMC4583473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4583473/
https://pubmed.ncbi.nlm.nih.gov/22518299/
https://pubmed.ncbi.nlm.nih.gov/22518299/
https://pubmed.ncbi.nlm.nih.gov/22518299/
https://www.medchemexpress.com/AVE-0991.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634944/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0142087
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0142087
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose
Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of
Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. AVE0991, a nonpeptide angiotensin-(1-7) mimic, inhibits angiotensin II-induced
abdominal aortic aneurysm formation in apolipoprotein E knockout mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Standard Experimental Protocol for In Vivo
Administration of AVE 0991]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572711#standard-experimental-protocol-for-using-
ave-0991-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7008284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008284/
https://www.researchgate.net/publication/363653781_Activation_of_the_Mas_receptors_by_AVE0991_and_MrgD_receptor_using_Alamandine_to_limit_the_deleterious_effects_of_Ang_II-induced_hypertension
https://pubmed.ncbi.nlm.nih.gov/32060588/
https://pubmed.ncbi.nlm.nih.gov/32060588/
https://pubmed.ncbi.nlm.nih.gov/32060588/
https://www.benchchem.com/product/b15572711#standard-experimental-protocol-for-using-ave-0991-in-vivo
https://www.benchchem.com/product/b15572711#standard-experimental-protocol-for-using-ave-0991-in-vivo
https://www.benchchem.com/product/b15572711#standard-experimental-protocol-for-using-ave-0991-in-vivo
https://www.benchchem.com/product/b15572711#standard-experimental-protocol-for-using-ave-0991-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15572711?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

